molecular formula C19H15ClN2O B11308922 N-(2-chlorobenzyl)-N-(pyridin-2-yl)benzamide

N-(2-chlorobenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11308922
M. Wt: 322.8 g/mol
InChI Key: MXMONLAYLQTXNW-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-chlorobenzyl chloride with 2-aminopyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-[(2-Chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

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Properties

Molecular Formula

C19H15ClN2O

Molecular Weight

322.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H15ClN2O/c20-17-11-5-4-10-16(17)14-22(18-12-6-7-13-21-18)19(23)15-8-2-1-3-9-15/h1-13H,14H2

InChI Key

MXMONLAYLQTXNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

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